
N~5~,N~5~-dimethyl-1-propionyl-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~,N~5~-dimethyl-1-propionyl-5-indolinecarboxamide, commonly known as DPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole-3-carboxamides and is known for its pharmacological properties. DPI has been used as a tool compound to study various biological processes, including the role of protein kinases, oxidative stress, and inflammation.
作用機序
DPI acts as an inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol and other activators. PKC inhibition by DPI has been shown to induce apoptosis in various cell types, including cancer cells. DPI has also been shown to inhibit the production of reactive oxygen species (ROS) by NADPH oxidase, which is involved in oxidative stress. Inhibition of NADPH oxidase by DPI has been shown to reduce oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PKC. DPI has also been shown to reduce oxidative stress and inflammation in various diseases by inhibiting NADPH oxidase. Additionally, DPI has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various diseases.
実験室実験の利点と制限
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool compound for studying PKC-mediated signaling pathways. Additionally, DPI has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool compound for lab experiments. However, DPI has some limitations for lab experiments. It is a cell-permeable compound, which makes it difficult to use in vivo. Additionally, DPI has been shown to have off-target effects on other enzymes, such as NADPH oxidase, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DPI in scientific research. One direction is to study the role of PKC inhibition by DPI in cancer therapy. DPI has been shown to induce apoptosis in cancer cells by inhibiting PKC, and further studies could investigate its potential as a cancer therapeutic agent. Another direction is to study the role of DPI in neurodegenerative diseases. DPI has been shown to reduce oxidative stress, which is involved in the pathogenesis of neurodegenerative diseases, and further studies could investigate its potential as a neuroprotective agent. Additionally, future studies could investigate the off-target effects of DPI on other enzymes, such as NADPH oxidase, to better understand its mechanism of action.
Conclusion:
In conclusion, DPI is a chemical compound that has been widely used in scientific research as a tool compound to study various biological processes. It has been shown to be a potent and selective inhibitor of PKC, which makes it a useful tool compound for studying PKC-mediated signaling pathways. Additionally, DPI has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool compound for lab experiments. Future studies could investigate its potential as a cancer therapeutic agent, neuroprotective agent, and its off-target effects on other enzymes.
合成法
DPI can be synthesized by the reaction of N,N-dimethylformamide dimethyl acetal with indole-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is then purified by recrystallization to obtain DPI in high yield and purity. The chemical structure of DPI is shown below:
科学的研究の応用
DPI has been widely used in scientific research as a tool compound to study various biological processes. It has been used as a potent and selective inhibitor of protein kinase C (PKC), which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. DPI has also been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, DPI has been used to investigate the role of inflammation in various diseases, such as arthritis, asthma, and inflammatory bowel disease.
特性
IUPAC Name |
N,N-dimethyl-1-propanoyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-13(17)16-8-7-10-9-11(5-6-12(10)16)14(18)15(2)3/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBWROOHBFBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

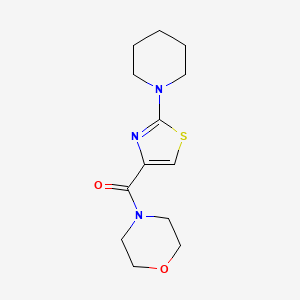
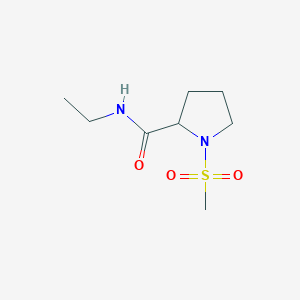
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)


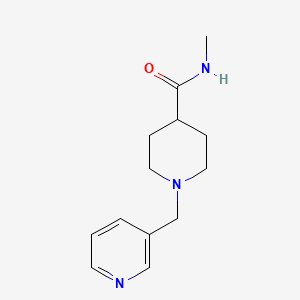
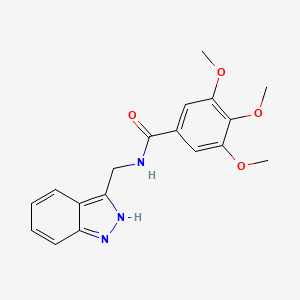

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)
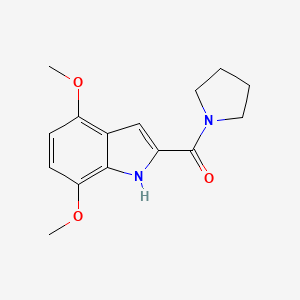

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)